molecular formula C10H11NO3 . HCl B601055 卡非佐米相关杂质((S)-2-氨基-4-氧代-4-苯基丁酸盐酸盐) CAS No. 168154-76-5

卡非佐米相关杂质((S)-2-氨基-4-氧代-4-苯基丁酸盐酸盐)

货号 B601055
CAS 编号: 168154-76-5
分子量: 193.20 36.46
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carfilzomib is a newly approved tetra peptide epoxy ketone proteasome inhibiting agent for relapsed or refractory multiple myeloma . It is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin, a natural product that inhibits the proteasome . Carfilzomib is an irreversible proteasome inhibitor that binds to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome .


Synthesis Analysis

Carfilzomib is subjected to forced degradation under neutral, acid, base, oxidative, thermal and photolytic stress conditions as per ICH guidelines which results in the formation of six degradation products in base hydrolysis . Out of six, four degradation products are reported in literature .


Molecular Structure Analysis

Carfilzomib shares structural similarity with epoxomicin . It is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome and the β5i subunit of the immunoproteasome 20Si .


Chemical Reactions Analysis

The stability studies of the API drug under stress conditions were carried out according to the international conference on harmonization (ICH) guidelines . The degradation products were separated through Preparative HPLC, and identified and characterized by LCMS, HRMS & NMR .


Physical And Chemical Properties Analysis

Carfilzomib is a selective, highly potent, second-generation proteasome inhibitor . It is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin .

科学研究应用

Proteasome Inhibition

Carfilzomib is a second-generation proteasome inhibitor . Proteasomes play a crucial role in the degradation of intracellular proteins and mediate a number of cell survival and progression events . Carfilzomib binds irreversibly with the proteasome, which can lead to the induction of cell cycle arrest and apoptosis .

Cancer Treatment

Carfilzomib has been approved by the FDA for the treatment of patients with relapsed and/or refractory multiple myeloma . It has shown promise in overcoming the major toxicities and resistance associated with bortezomib, another proteasome inhibitor .

Degradation Studies

Carfilzomib is subjected to forced degradation under various conditions such as neutral, acid, base, oxidative, thermal, and photolytic stress conditions . This results in the formation of six degradation products in base hydrolysis .

Drug Development

The degradation products of Carfilzomib can be separated and identified using high-resolution mass spectrometry and nuclear magnetic resonance . This information is valuable for the development of new drugs and for understanding the stability of Carfilzomib .

Treatment of Other Diseases

Apart from multiple myeloma, Carfilzomib has also been used in the treatment of Waldenström macroglobulinemia, low-grade non-Hodgkin lymphomas, and primary amyloidosis .

Biochemical Research

Carfilzomib is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin . It is used in biochemical research to study the Ubiquitin–proteasome pathway .

安全和危害

Carfilzomib has a favorable safety profile for single agent use in patients with advanced MM . The general tolerability of carfilzomib observed in the analysis allows the administration of full-dose carfilzomib for extended periods in a wide spectrum of patients with R/RMM .

未来方向

Carfilzomib is a promising proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma . It has been newly accepted and approved by the FDA in 2012 for treatment of relapsed and refractory multiple myeloma . In July 2015, the FDA approved another expanded indication for Carfilzomib in combination with lenalidomide and dexamethasone for the treatment of patients with relapsed and refractory multiple myeloma who have received one to three prior lines of therapy that included a proteasome inhibitor and an immunomodulatory agent .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Phenylacetic acid", "Benzaldehyde", "Sodium cyanide", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of phenylacetic acid and benzaldehyde in the presence of sodium hydroxide and ethanol to form α-phenylcinnamic acid.", "Step 2: Conversion of α-phenylcinnamic acid to α-phenyl-β-hydroxycinnamic acid via catalytic hydrogenation using palladium on carbon as the catalyst.", "Step 3: Conversion of α-phenyl-β-hydroxycinnamic acid to α-phenyl-β-chlorocinnamic acid via reaction with thionyl chloride.", "Step 4: Conversion of α-phenyl-β-chlorocinnamic acid to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride via reaction with sodium cyanide, followed by hydrolysis with hydrochloric acid and then with sodium hydroxide.", "Step 5: Purification of the resulting compound using recrystallization from a mixture of ethanol and diethyl ether, followed by drying under vacuum." ] }

CAS 编号

168154-76-5

产品名称

Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)

分子式

C10H11NO3 . HCl

分子量

193.20 36.46

熔点

207-209 °C

纯度

> 95%

数量

Milligrams-Grams

同义词

(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride;  (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。